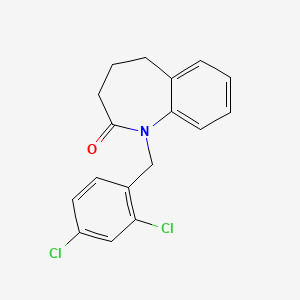

1-(2,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Description

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-14-9-8-13(15(19)10-14)11-20-16-6-2-1-4-12(16)5-3-7-17(20)21/h1-2,4,6,8-10H,3,5,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUIARAVKHOPSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1)CC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzyl chloride and a suitable benzazepine precursor.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The dichlorobenzyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(2,4-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- Molecular Formula: C₁₇H₁₄Cl₂NO

- Molecular Weight : 320.21 g/mol

- CAS Registry Number : 4692-98-2

- Physical Properties :

Structural Features :

The compound features a benzazepin-2-one core fused with a 2,4-dichlorobenzyl substituent at the nitrogen atom. The dichlorobenzyl group enhances lipophilicity and may influence receptor binding or metabolic stability .

Comparison with Similar Compounds

Structural Analogues in the Benzazepinone/Benzodiazepinone Class

Key Observations :

- Methylclonazepam () shares a benzodiazepinone core but targets GABA receptors, unlike the dichlorobenzyl-substituted benzazepinone, which may act via oxidative stress pathways.

1,3,4-Thiadiazole Derivatives with Dichlorobenzyl Substituents

Key Observations :

- The 2,4-dichlorobenzylthio substituent in thiadiazole derivatives () correlates with superior anticonvulsant potency compared to methoxy-substituted analogues.

- While structurally distinct from the benzazepinone core, these compounds highlight the therapeutic relevance of the 2,4-dichlorobenzyl moiety in neurological disorders.

Isoindolinone and Benzooxazepine Analogues

Key Observations :

Biological Activity

1-(2,4-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS No. 303988-07-0) is a compound belonging to the benzazepine class of heterocycles. It is characterized by a unique molecular structure that includes a dichlorobenzyl moiety and a tetrahydro-benzazepin framework. This compound has garnered attention due to its potential biological activities, including effects on the cardiovascular system and possible neuropharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C17H15Cl2NO |

| Molecular Weight | 320.22 g/mol |

| Density | 1.313 g/cm³ (predicted) |

| Boiling Point | 526.9 °C (predicted) |

| pKa | 0.92 (predicted) |

Cardiovascular Effects

Research has shown that derivatives of benzazepines exhibit significant vasorelaxant and bradycardic activities. A study focusing on various synthesized benzazepine derivatives indicated that many compounds demonstrated vasorelaxant properties, which could be useful in treating hypertension and other cardiovascular conditions . Specifically, compounds with similar structures to this compound were found to reduce heart rates and induce relaxation of vascular smooth muscle.

Neuropharmacological Potential

The neuropharmacological profile of benzazepines has been explored in several studies, highlighting their potential as anxiolytics and antidepressants. For instance, certain benzazepine derivatives have been evaluated for their anti-HIV activity and ability to inhibit reverse transcriptase enzymes, which is crucial in the treatment of HIV infections . The structure-activity relationship (SAR) studies suggest that modifications in the benzene ring can enhance biological efficacy.

Antimicrobial Activity

The antimicrobial properties of benzazepine derivatives have also been documented. Compounds similar to this compound have shown activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Case Studies

A notable case study involved the synthesis and evaluation of several benzazepine derivatives where researchers reported significant vasorelaxant activity in vitro. The compounds were tested on isolated rat aorta tissues and exhibited dose-dependent relaxation effects . These findings suggest that such compounds could be further developed for therapeutic use in managing cardiovascular diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one?

- Methodology : The synthesis typically involves functionalizing the benzazepinone core via nucleophilic substitution or acylation. A common approach is reacting 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one with 2,4-dichlorobenzyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Microwave-assisted synthesis (e.g., 60–80°C, 20–30 minutes) can improve reaction efficiency compared to traditional reflux methods . Purification often employs recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodology :

- NMR : Analyze , , and NMR spectra to confirm the dichlorobenzyl group’s integration (e.g., aromatic protons at δ 7.2–7.8 ppm) and benzazepinone backbone .

- X-ray crystallography : Resolve the stereochemistry of the tetrahydro ring system (e.g., boat vs. chair conformation) using single-crystal data .

- Mass spectrometry : Validate molecular weight (calculated: ~328.79 g/mol) via high-resolution ESI-MS .

Q. What analytical techniques are used to assess purity and stability?

- Methodology :

- HPLC : Use a C18 column (methanol/water mobile phase, UV detection at 254 nm) to quantify impurities (<0.5% threshold) .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition temperature >200°C) under nitrogen .

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the final acylation step?

- Methodology :

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to enhance electrophilicity of the dichlorobenzyl group .

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane for improved solubility .

- Kinetic studies : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Q. What strategies resolve contradictions in reported receptor binding affinities?

- Methodology :

- Assay standardization : Validate receptor-binding protocols (e.g., radioligand displacement assays with -flunitrazepam) across labs to minimize variability .

- Stereochemical analysis : Use chiral HPLC to isolate enantiomers and test their activity separately, as stereochemistry impacts GABA receptor affinity .

- Computational docking : Compare binding poses (e.g., Glide SP vs. XP scoring) to identify key interactions (e.g., halogen bonding with Cl substituents) .

Q. How can computational modeling predict metabolic pathways?

- Methodology :

- In silico metabolism : Use software like MetaSite to simulate cytochrome P450-mediated oxidation (e.g., hydroxylation at C3 or C5 positions) .

- QSAR models : Corporate logP (calculated ~3.2) and topological polar surface area (~50 Å) to predict blood-brain barrier permeability .

Q. What experimental designs address low aqueous solubility in biological assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.